
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of chlorine atoms in its structure can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the chloropyridinyl and dichlorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 2-chloropyridine-4-carbaldehyde and 2,5-dichlorophenylthiourea in the presence of a base such as potassium carbonate can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Agricultural Chemistry: It can be used as a precursor for the synthesis of agrochemicals such as herbicides or pesticides.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Lacks the additional chlorine atoms on the phenyl ring.
2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole: Contains a single chlorine atom on the phenyl ring.
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole: Has chlorine atoms in different positions on the phenyl ring.
Uniqueness
The unique arrangement of chlorine atoms in 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole can influence its chemical reactivity and biological activity, making it distinct from similar compounds. This specific structure may result in different pharmacological profiles or material properties, highlighting its potential for diverse applications.
属性
分子式 |
C14H7Cl3N2S |
|---|---|
分子量 |
341.6 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-9-1-2-11(16)10(6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H |
InChI 键 |
VUOHICVJNNXQNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


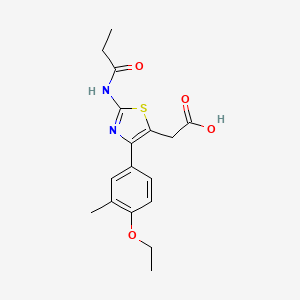

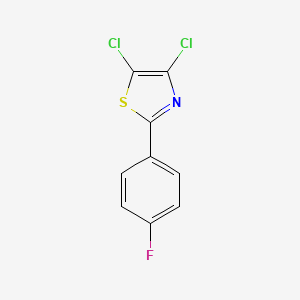

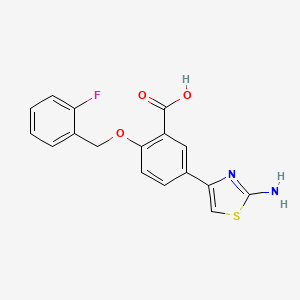

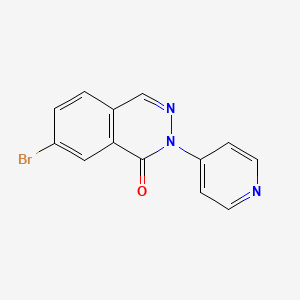
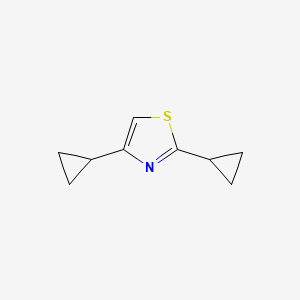
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)

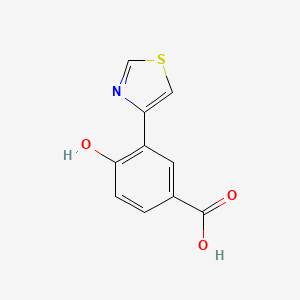


![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)
